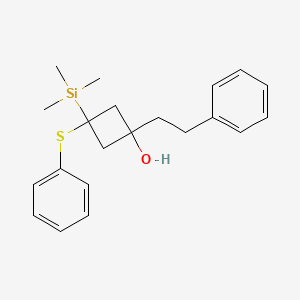
Urea, N'-(5-(2-hydroxy-1,1-dimethylethyl)-3-isoxazolyl)-N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N’-(5-(2-hydroxy-1,1-dimethylethyl)-3-isoxazolyl)-N,N-dimethyl- is a synthetic organic compound with a unique structure that includes an isoxazole ring and a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N’-(5-(2-hydroxy-1,1-dimethylethyl)-3-isoxazolyl)-N,N-dimethyl- typically involves the reaction of isoxazole derivatives with urea under specific conditions. One common method involves the use of trimethyl orthoformate and urea to form the desired compound . The reaction conditions often require a base such as potassium hydroxide to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N’-(5-(2-hydroxy-1,1-dimethylethyl)-3-isoxazolyl)-N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The isoxazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield ketones or aldehydes, while reduction can produce various reduced derivatives of the isoxazole ring.
Applications De Recherche Scientifique
Urea, N’-(5-(2-hydroxy-1,1-dimethylethyl)-3-isoxazolyl)-N,N-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Urea, N’-(5-(2-hydroxy-1,1-dimethylethyl)-3-isoxazolyl)-N,N-dimethyl- involves its interaction with specific molecular targets. The hydroxyl group and the isoxazole ring play crucial roles in its binding to enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Urea, N-(2-hydroxy-1,1-dimethylethyl)-N’-methyl-: This compound has a similar structure but lacks the isoxazole ring.
N-(5-(2-hydroxy-1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N-methylurea: This compound contains a thiadiazole ring instead of an isoxazole ring.
Uniqueness
Urea, N’-(5-(2-hydroxy-1,1-dimethylethyl)-3-isoxazolyl)-N,N-dimethyl- is unique due to the presence of the isoxazole ring, which imparts specific chemical properties and reactivity
Propriétés
| 81202-18-8 | |
Formule moléculaire |
C10H17N3O3 |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
3-[5-(1-hydroxy-2-methylpropan-2-yl)-1,2-oxazol-3-yl]-1,1-dimethylurea |
InChI |
InChI=1S/C10H17N3O3/c1-10(2,6-14)7-5-8(12-16-7)11-9(15)13(3)4/h5,14H,6H2,1-4H3,(H,11,12,15) |
Clé InChI |
MZXMZZNAUBWWPV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CO)C1=CC(=NO1)NC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


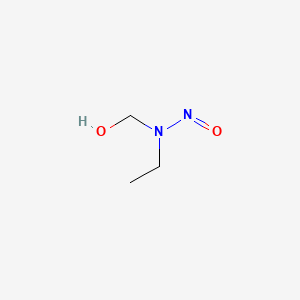
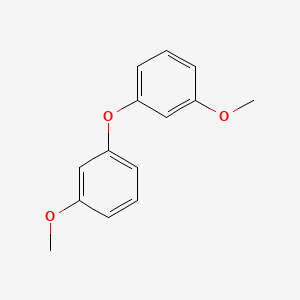
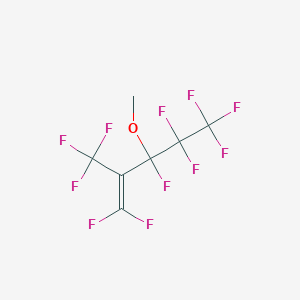

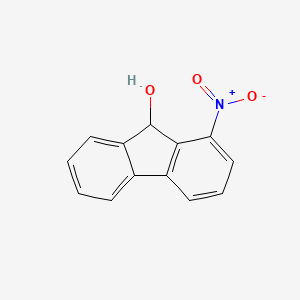
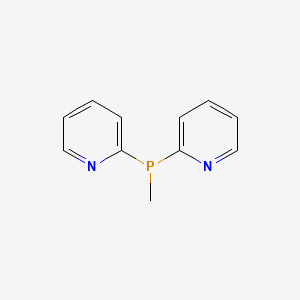

![3-Hydroxy-4-[2-(4-iodophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14420951.png)
![(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)(phenyl)methanone](/img/structure/B14420954.png)

